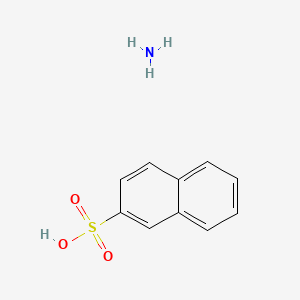
Ammonium naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid ammonium salt is an organic compound that belongs to the class of naphthalene sulfonates. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, where a sulfonic acid group is attached to the second position of the naphthalene ring. This compound is commonly used in various industrial applications due to its solubility in water and its ability to form stable salts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-naphthalenesulfonic acid ammonium salt typically involves the sulfonation of naphthalene. The process begins with the reaction of naphthalene with sulfuric acid to produce 2-naphthalenesulfonic acid. This reaction is carried out under controlled conditions, with the temperature maintained between 120°C and 180°C . The resulting 2-naphthalenesulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of 2-naphthalenesulfonic acid ammonium salt follows a similar process but on a larger scale. The sulfonation reaction is conducted in large reactors, and the neutralization step is carefully controlled to ensure high yield and purity of the final product . The use of anhydrous sodium sulfate and compressed nitrogen gas helps in achieving efficient sulfonation and neutralization .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it to naphthalenesulfonic acid derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthalenesulfonic acid derivatives
Substitution: Nitro-naphthalenesulfonic acids and halogenated naphthalenesulfonic acids
Scientific Research Applications
2-Naphthalenesulfonic acid ammonium salt is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-naphthalenesulfonic acid ammonium salt involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and alter their conformation, thereby affecting their function . The sulfonic acid group enhances its solubility and allows it to participate in various biochemical reactions. The compound’s fluorescence properties make it useful for studying molecular interactions and dynamics .
Comparison with Similar Compounds
2-Naphthalenesulfonic acid ammonium salt can be compared with other similar compounds, such as:
1-Naphthalenesulfonic acid ammonium salt: This compound has the sulfonic acid group attached to the first position of the naphthalene ring, leading to different chemical and physical properties.
Sodium 2-naphthalenesulfonate: This is the sodium salt of 2-naphthalenesulfonic acid and is used in similar applications but has different solubility and reactivity characteristics.
8-Anilino-1-naphthalenesulfonic acid ammonium salt: This compound is used as a fluorescent probe and has a different substitution pattern on the naphthalene ring.
The uniqueness of 2-naphthalenesulfonic acid ammonium salt lies in its specific substitution pattern and its ability to form stable ammonium salts, making it versatile for various applications.
Properties
CAS No. |
37087-01-7 |
|---|---|
Molecular Formula |
C10H8O3S.H3N C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
azane;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H3 |
InChI Key |
ICZCGYVEJDDKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


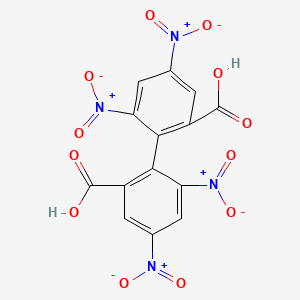


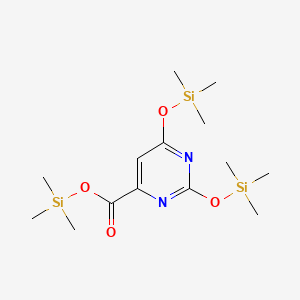
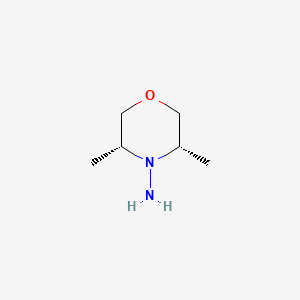
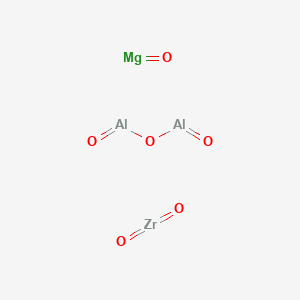
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
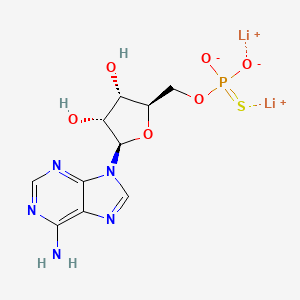
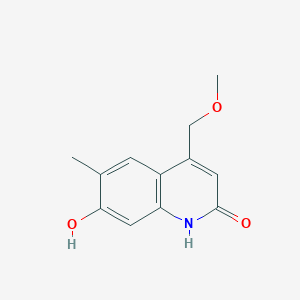
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)


